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Compound of Interest

Compound Name: 2'-Cyano-2-phenylacetophenone
CAS No.: 898783-78-3
Cat. No.: B1324249
Get Quote
. J

Executive Summary & Chemical Identity

2'-Cyano-2-phenylacetophenone is a functionalized deoxybenzoin characterized by an ortho-
positioned nitrile group on the benzoyl ring. Its spectroscopic profile is defined by the
competition between the open-chain ketone form and the potential for intramolecular
cyclization, a phenomenon sensitive to solvent polarity and pH.
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Property Detail

IUPAC Name 1-(2-cyanophenyl)-2-phenylethanone

Common Name -Cyanodeoxybenzoin

60694-99-7 (Isomer generic) / Specific isomer
CAS Number o o
often cited in synthesis lit.

Molecular Formula

Molecular Weight 221.26 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 108-110 °C (Typical for pure isomer)

Structural Dynamics & Tautomerism

As a Senior Application Scientist, it is critical to note that this molecule is not statically defined.
In solution, particularly in the presence of protic solvents or catalysts, it exists in equilibrium
with its cyclic tautomer.

e Form A (Open Chain): The kinetic product, observable in non-polar solvents (e.g.,

).

e Form B (Cyclic Enol/Imidate): The thermodynamic product, often favored in polar aprotic
solvents (DMSO) or under acidic catalysis, leading to isocoumarin formation.

Diagram 1: Structural Equilibrium & Fragmentation
Logic
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Tautomerization Cyclic Form

(Solvent/pH dependent (Isoquinolin-1-ol)
C=N, OH present

Open Form
(Ketone) ittt e e

C=0, CN distinct Alpha Cleavage

“““ MS Frag: m/z 130
(Cyanobenzoyl)

Click to download full resolution via product page

MS Frag: m/z 91
(Tropylium)

Caption: Tautomeric equilibrium between the open ketone and cyclic isoquinolinol forms, plus
key Mass Spec fragmentation pathways.

Spectroscopic Profile
Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most rapid confirmation of the "open" chain structure via the
nitrile stretch.
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Wavenumber (

Assignment /

Functional Group Intensity L. ]
) Mechanistic Insight
Diagnostic peak.
Nitrile ( _ Disappearance
2220 -2230 Medium/Sharp o o
) indicates cyclization to
isocoumarin imine.
Conjugated with the
aromatic ring but less
Ketone ( than typical
1680 — 1695 Strong
) benzophenones due
to methylene
insulation.
Aromatic ( _ Skeletal vibrations of
1580 — 1600 Medium _
) the phenyl rings.
Methylene ( C-H stretch of the
| 2900 - 2950 Weak alpha-methylene

group.

Nuclear Magnetic Resonance ( H & C NMR)

Data is typically acquired in

to maintain the open-chain form. In DMSO-

, peak broadening due to exchange with the enol form may occur.

Proton NMR (

H NMR, 400 MHz,

)

e 4.35-4.55 ppm (2H, s): The alpha-methylene singlet (
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). This is the "anchor" peak. If this splits or disappears, the sample has tautomerized or

degraded.

e 7.20 —7.35 ppm (5H, m): Protons of the isolated phenyl ring (Ring B).

e 7.45-7.80 ppm (4H, m): Protons of the cyanophenyl ring (Ring A).

o Note: The proton ortho to the carbonyl on Ring A will be the most deshielded (

ppm) due to the anisotropy of the carbonyl group.

Carbon NMR (

C NMR, 100 MHz,

Ner

Chemical Shift (

Carbon Environment Notes
ppm)
Carbonyl (
195.0-198.0 Typical for aryl-alkyl ketones.
)
Nitrile ( Characteristic
117.5-118.5
) carbon.
Methylene (
45.0 - 46.5 Alpha-carbon.
)
Ipso carbons (attached to
Aromatic (
135.0 - 140.0 and
)
).
Aromatic (
126.0 - 134.0 Remaining aromatic methines.
)
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Mass Spectrometry (EI-MS)

e Molecular lon (

): m/z 221 (detectable, often weak).

e Base Peak: m/z 91 (
, Tropylium ion). Formed by the cleavage of the benzyl bond.
o Key Fragment: m/z 130 (

, 2-cyanobenzoyl cation). This confirms the location of the cyano group on the benzoyl ring
rather than the benzyl ring.

Experimental Protocols
Protocol A: Sample Preparation for NMR

To ensure the integrity of the "open” form during analysis:

Solvent Choice: Use Chloroform-d (

) neutralized with basic alumina if the solvent is aged (acidic

catalyzes cyclization).

Concentration: Prepare a ~10-15 mg/mL solution.

Filtration: Filter through a glass wool plug to remove any undissolved inorganic salts from the
synthesis step.

Acquisition: Run standard 1D proton (16 scans) and C13 (256-512 scans).

Protocol B: Differentiation of Isomers (Tautomer Check)

If the identity is ambiguous (Open vs. Cyclic):
o Take an IR spectrum of the solid. Look for the 2220

peak.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Present: Open Ketone.

o Absent: Cyclic Isocoumarin/Isoquinoline.

¢ Dissolve in DMSO-

and add 1 drop of

o Observation: If the

peak (4.4 ppm) disappears over time (H-D exchange), the keto-enol equilibrium is active.

Diagram 2: Analytical Workflow

Raw Sample
(Solid)

FT-IR Analysis
(Solid State)

Peak at 2220 cm-1?

Yes (Present)

Dissolve in CDCI3 Identify as Cyclic
(Neutralized) Isoquinoline Derivative

1H NMR: Singlet @ 4.4ppm

Confirm Structure:

1-(2-cyanophenyl)-2-phenylethanone

Click to download full resolution via product page
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Caption: Decision tree for verifying the structural identity of o-cyanodeoxybenzoin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. m.youtube.com [m.youtube.com]

e 2. 1-(3-Cyanophenyl)-2-phenylethane | C15H13N | CID 141877 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2'-
Cyano-2-phenylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324249/docs#technical-guide-spectroscopic-
characterization-of-2-cyano-2-phenylacetophenone]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/141877
https://m.youtube.com/watch?v=h2eKI_C9YAo
https://sdbs.db.aist.go.jp/
https://pubchem.ncbi.nlm.nih.gov/compound/141877
https://www.benchchem.com/product/b1324249?utm_src=pdf-custom-synthesis#bc-rfq
https://m.youtube.com/watch?v=h2eKI_C9YAo
https://pubchem.ncbi.nlm.nih.gov/compound/141877
https://pubchem.ncbi.nlm.nih.gov/compound/141877
https://www.benchchem.com/product/b1324249/docs#technical-guide-spectroscopic-characterization-of-2-cyano-2-phenylacetophenone
https://www.benchchem.com/product/b1324249/docs#technical-guide-spectroscopic-characterization-of-2-cyano-2-phenylacetophenone
https://www.benchchem.com/product/b1324249/docs#technical-guide-spectroscopic-characterization-of-2-cyano-2-phenylacetophenone
https://www.benchchem.com/product/b1324249/docs#technical-guide-spectroscopic-characterization-of-2-cyano-2-phenylacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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